3-(4-Benzylpiperidine-1-sulfonyl)-N-hydroxypropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Benzylpiperidine-1-sulfonyl)-N-hydroxypropanamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
The synthesis of 3-(4-Benzylpiperidine-1-sulfonyl)-N-hydroxypropanamide involves several steps. One common synthetic route includes the reaction of 4-benzylpiperidine with sulfonyl chloride to form the sulfonyl derivative. This intermediate is then reacted with N-hydroxypropanamide under specific conditions to yield the final product. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions .
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
3-(4-Benzylpiperidine-1-sulfonyl)-N-hydroxypropanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-(4-Benzylpiperidine-1-sulfonyl)-N-hydroxypropanamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for various diseases.
Mechanism of Action
The mechanism of action of 3-(4-Benzylpiperidine-1-sulfonyl)-N-hydroxypropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
3-(4-Benzylpiperidine-1-sulfonyl)-N-hydroxypropanamide can be compared with other similar compounds, such as:
- 3-(4-Benzylpiperidine-1-sulfonyl)-4-chloro-benzoic acid
- (2S)-3-(4-Benzylpiperidine-1-sulfonyl)-2-methylpropan-1-ol
- **1-{4-[5-(4-Benzylpiperidine-1-sulfonyl)-2-methoxyphenyl]}
These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
919996-96-6 |
---|---|
Molecular Formula |
C15H22N2O4S |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
3-(4-benzylpiperidin-1-yl)sulfonyl-N-hydroxypropanamide |
InChI |
InChI=1S/C15H22N2O4S/c18-15(16-19)8-11-22(20,21)17-9-6-14(7-10-17)12-13-4-2-1-3-5-13/h1-5,14,19H,6-12H2,(H,16,18) |
InChI Key |
LMPUFQPOZGHCLY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)S(=O)(=O)CCC(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.